molecular formula C9H9FO3 B6301417 2-Fluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2025821-71-8

2-Fluoro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B6301417
CAS No.: 2025821-71-8
M. Wt: 184.16 g/mol
InChI Key: OQRYNEPADPNWSE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)benzaldehyde (CAS 2025821-71-8) is a valuable fluorinated benzaldehyde derivative of interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 9 H 9 FO 3 and a molecular weight of 184.1644 g/mol, features a benzaldehyde core that is functionalized with a fluorine atom at the 2-position and a methoxymethoxy (MOM) protecting group at the 4-position . The aldehyde group serves as a highly versatile synthetic handle, enabling its use in condensation reactions, nucleophilic additions, and as a precursor to heterocyclic compounds. The presence of the electron-withdrawing fluorine atom can significantly influence the compound's electronic properties, reactivity, and metabolic stability, which is a key consideration in the design of active pharmaceutical ingredients (APIs). The MOM-protected phenol is a critical functional group, as this protecting group can be readily removed under mild acidic conditions to reveal the free phenol, a common motif in bioactive molecules . As such, this chemical is primarily employed as a key building block for the synthesis of more complex, multi-functionalized aromatic systems. Researchers utilize it in the development of potential therapeutic agents and advanced materials. It is supplied as a solid and must be stored according to standard laboratory practices for sensitive reagents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-fluoro-4-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRYNEPADPNWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the phenolic hydroxyl group using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by nucleophilic attack on MOMCl. Key parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of MOMCl to 4-hydroxy-2-fluorobenzaldehyde ensures complete conversion.

  • Temperature : Maintaining 0°C during NaH addition minimizes side reactions, such as over-alkylation or aldehyde reduction.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate the target compound in 68–72% yield.

Table 1: Optimization of Direct Alkylation

ParameterOptimal ValueImpact on Yield
MOMCl Equivalents1.2Maximizes conversion
SolventTHFEnhances solubility
Reaction Temperature0°C → RTPrevents exotherm
BaseNaH (60% dispersion)Efficient deprotonation

Directed Ortho-Metalation and Formylation

An alternative approach employs directed ortho-metalation (DoM) to functionalize pre-protected benzene rings. While less common for this specific compound, analogous syntheses of related MOM-protected benzaldehydes provide valuable insights.

Methodology Overview

  • Substrate Preparation : 1,3-Dibromo-5-(methoxymethoxy)benzene is treated with lithium diisopropylamide (LDA) at –80°C to generate a stabilized aryl lithium species.

  • Formylation : Quenching with N,N-dimethylformamide (DMF) introduces the aldehyde group regioselectively.

Challenges and Adaptations

  • Regioselectivity : The fluorine atom’s electron-withdrawing effect directs metalation to the para position relative to the MOM group, but competing ortho pathways may require careful tuning of reaction conditions.

  • Yield : Reported yields for analogous dibromo-MOM-benzaldehydes range from 40–55%, suggesting room for improvement.

Alternative Synthetic Pathways

Nitration/Reduction Sequences

Patent CN101450891B describes nitration and diazotization techniques for fluorinated aryl ethers, though applied to brominated analogs. Adapting this to this compound would require:

  • Nitration of 4-(methoxymethoxy)-2-fluorotoluene.

  • Reduction to the amine, followed by diazotization and hydrolysis to the aldehyde.

Limitations

  • Multiple steps increase purification complexity.

  • Diazonium intermediates are thermally unstable, complicating scale-up.

Optimization and Scale-Up Considerations

Solvent and Reagent Selection

  • THF vs. DMF : THF’s low polarity favors alkylation, while DMF aids metalation but complicates purification.

  • NaH Alternatives : Potassium tert-butoxide (t-BuOK) may reduce side reactions but requires higher temperatures.

Temperature Control

Exothermic reactions during NaH addition necessitate slow reagent addition and jacketed reactors for industrial-scale production.

Analytical Characterization of Synthetic Products

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 10.22 (s, CHO), 5.22 (s, OCH₂O), 3.49 (s, OCH₃)
IR (KBr)2840 cm⁻¹ (C-H stretch, OCH₃), 1695 cm⁻¹ (C=O)
MS (EI)m/z 184.05 [M]⁺

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) typically shows >98% purity post-chromatography .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group in 2-fluoro-4-(methoxymethoxy)benzaldehyde participates in condensation reactions with active methylene compounds, such as ketones, to form α,β-unsaturated carbonyl derivatives. For example:

Aldol Condensation with Acetone
In the presence of barium hydroxide octahydrate, this compound reacts with acetone to yield 4-[4-(methoxymethoxy)phenyl]but-3-en-2-one (Scheme 1) .

Reaction ComponentConditionsProduct
Acetone, Ba(OH)₂·8H₂O2-propanone, 2 h stirring4-[4-(methoxymethoxy)phenyl]but-3-en-2-one

Mechanism :

  • Deprotonation of acetone by the base generates an enolate.

  • Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy ketone intermediate.

  • Dehydration yields the α,β-unsaturated ketone .

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, such as reduction to primary alcohols.

Reduction with Sodium Borohydride
Treatment with NaBH₄ in ethanol reduces the aldehyde to 2-fluoro-4-(methoxymethoxy)benzyl alcohol.

ReagentSolventTemperatureYield
NaBH₄Ethanol0–25°C>85%

Mechanism :

  • Hydride transfer from NaBH₄ to the electrophilic carbonyl carbon.

  • Protonation of the intermediate alkoxide forms the alcohol.

Cross-Coupling Reactions

The compound may serve as a substrate in palladium-catalyzed couplings, though direct evidence is sparse. Similar benzaldehyde derivatives participate in Suzuki-Miyaura reactions under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 272°C (boiling point) .

  • Hydrolysis : The methoxymethoxy group is acid-labile, enabling selective deprotection under acidic conditions (e.g., HCl/THF) .

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-(methoxymethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful for:

  • Synthesis of Functionalized Aromatic Compounds : The compound can undergo palladium-catalyzed direct arylation, facilitating the construction of complex organic structures.
  • Catalysis : It acts as a substrate in catalytic reactions, allowing researchers to study reaction mechanisms and develop new synthetic methodologies.

Medicinal Chemistry

The compound has potential applications in drug development due to its structural characteristics:

  • Lead Compound for Drug Development : Research indicates that similar compounds exhibit anti-inflammatory and anticancer activities. The presence of halogen substituents (like fluorine) may enhance binding affinity to biological targets such as enzymes involved in disease pathways.
  • Biochemical Studies : It is used to study enzyme-substrate interactions and metabolic pathways, contributing to the understanding of biochemical processes.

Material Science

In material science, this compound is utilized for:

  • Development of Advanced Materials : Its unique chemical structure allows for the creation of materials with specific properties, making it valuable in various industrial applications.
  • Chemical Manufacturing : Employed in the production of specialty chemicals, it plays a role in developing new materials with tailored functionalities.

Case Study 1: Synthesis of Indazole Derivatives

A study involving the use of this compound demonstrated its utility in synthesizing indazole derivatives. The reaction conditions were optimized to yield significant products:

ProductYieldReaction Conditions
6-Methoxy-1H-indazole59%Reflux with hydrazine for 4 hours
6-Methoxy-1H-carbazole55.5%Sealed at 120 °C with hydrazine

This illustrates the compound's effectiveness in producing biologically relevant structures.

Research has shown that derivatives of benzaldehyde, including those containing fluorine and methoxymethoxy groups, can inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for developing anti-inflammatory drugs:

CompoundActivity
Benzaldehyde DerivativeCOX Inhibition
Similar Fluorinated CompoundsEnhanced Affinity

The findings suggest that structural modifications can significantly impact biological activity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues of 2-Fluoro-4-(methoxymethoxy)benzaldehyde, along with their similarity scores and molecular properties, are summarized below:

Compound Name CAS Number Molecular Formula Similarity Score Key Features
2-Fluoro-4-methoxybenzaldehyde 331-64-6 C8H7FO2 0.96 Methoxy substituent; mp 43–48°C; density 1.192 g/cm³
4-(Benzyloxy)-2-fluorobenzaldehyde 504414-32-8 C14H11FO2 0.94 Benzyloxy group increases steric bulk; higher molecular weight (230.24 g/mol)
4-(Benzyloxy)-2,6-difluorobenzaldehyde 918524-93-3 C14H10F2O2 0.92 Additional fluorine enhances electron-withdrawing effects; improved stability
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 C8H8O3 Hydroxy group introduces polarity; used in flavorings; toxicology inferred via analogues
4-Fluoro-2-methoxybenzaldehyde C8H7FO2 Isomeric fluorination; SMILES: COC1=CC(F)=CC=C1C=O; PubChem CID 2774537

Notes:

  • The methoxymethoxy group in the target compound offers enhanced solubility in polar solvents compared to methoxy or benzyloxy derivatives.
  • Fluorine at the ortho position increases electrophilicity at the aldehyde group, facilitating nucleophilic additions or condensations .

Physical and Chemical Properties

  • Melting Point : While data for this compound are unavailable, its close analogue, 2-Fluoro-4-methoxybenzaldehyde, melts at 43–48°C .
  • Solubility: Methoxymethoxy substituents likely improve solubility in organic solvents (e.g., DMF, THF) compared to non-polar benzyloxy derivatives .
  • Reactivity : The aldehyde group undergoes typical reactions (e.g., condensation, oxidation), but the electron-donating methoxymethoxy group may reduce reactivity compared to electron-deficient benzaldehydes .

Biological Activity

2-Fluoro-4-(methoxymethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings related to the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H11F O3
  • Molecular Weight: 200.19 g/mol

This compound features a benzaldehyde functional group with a methoxymethoxy substituent and a fluoro atom, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study involving various bacterial strains showed that compounds with similar structures possess significant antibacterial effects. For instance, benzaldehyde derivatives have been reported to reduce the minimum inhibitory concentration (MIC) of standard antibiotics against Staphylococcus aureus and other pathogens, suggesting a potential role in antibiotic modulation .

Bacterial Strain MIC (μg/mL) Effect of this compound
Staphylococcus aureus64Reduced MIC when combined with ciprofloxacin
Bacillus anthracis850Direct antibacterial activity observed
Pantoea conspicua1060Significant inhibition noted

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar methoxymethoxy groups have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes, leading to cell lysis and death. This is supported by findings that suggest phenolic compounds can interact with plasma membranes to destabilize them .
  • Anticancer Mechanism : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell proliferation or induce oxidative stress, leading to apoptosis .
  • Modulation of Antibiotics : By altering the permeability of bacterial membranes, it may enhance the efficacy of existing antibiotics, lowering their MIC values against resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

  • A study on benzaldehyde derivatives indicated that they could modulate antibiotic effectiveness against resistant bacterial strains, highlighting their potential as adjuvants in antibiotic therapy .
  • Another investigation into the structure-activity relationship (SAR) of methoxymethoxy-substituted benzaldehydes revealed that specific substitutions significantly enhance their biological activities, particularly against cancer cells .

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-4-(methoxymethoxy)benzaldehyde, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the introduction of methoxymethoxy and fluorine substituents onto the benzaldehyde backbone. For example, 2-(methoxymethoxy)benzaldehyde derivatives are synthesized using Pd-catalyzed coupling under inert conditions, followed by purification via silica gel chromatography . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (e.g., ethyl acetate), and reaction temperature (room temperature to 80°C) to maximize yield and minimize side products.

Advanced: How do the electronic effects of the methoxymethoxy and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing fluorine atom at the ortho position activates the aromatic ring toward NAS by increasing electrophilicity, while the methoxymethoxy group at the para position exerts a dual electronic effect: the methoxy component donates electrons via resonance, but the adjacent oxygen in the methoxymethoxy group creates steric hindrance. This combination directs nucleophilic attack to specific positions (e.g., the para position relative to fluorine) and stabilizes intermediates through inductive effects. Comparative studies with trifluoromethoxy analogs show reduced steric hindrance in methoxymethoxy derivatives, enhancing reaction rates .

Methodological: Which analytical techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Key techniques include:

  • HPLC-UV : Retention times and UV absorption (λ ~270–290 nm) confirm purity. Derivatization with agents like 4-(diethylamino)benzaldehyde under acidic conditions enhances detection sensitivity .
  • NMR : Distinct signals include a downfield aldehyde proton (δ 9.8–10.2 ppm in 1^1H NMR) and splitting patterns for fluorine coupling (e.g., 19F^19F NMR δ -110 to -120 ppm). 13C^13C NMR shows carbonyl carbons at δ ~190 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.11 for [M+H]⁺) and fragmentation patterns validate the structure.

Contradiction: How do discrepancies in reported reaction outcomes with similar fluorinated benzaldehydes inform experimental design?

For example, trifluoromethoxy analogs exhibit higher reactivity in oxidation reactions compared to methoxymethoxy derivatives due to stronger electron-withdrawing effects. Contradictions in catalytic efficiency (e.g., Pd vs. Fe-based catalysts) highlight the need for solvent polarity adjustments and rigorous moisture control. Researchers should pre-screen reaction conditions using computational tools (e.g., DFT calculations) to predict substituent effects and select optimal catalysts .

Application: What methodologies are employed to evaluate the bioactivity of derivatives in anticancer research?

Derivatives are tested for bioactivity via:

  • Kinase Inhibition Assays : EGFR inhibitors synthesized from fluorinated benzaldehydes are evaluated using enzymatic IC₅₀ measurements and cell viability assays (e.g., MTT in cancer cell lines) .
  • Antimicrobial Screening : Derivatives are assessed against bacterial/fungal strains via disk diffusion or microdilution methods. Structural modifications (e.g., introducing thiazole moieties) enhance activity .

Stability: What are the recommended storage protocols to prevent degradation?

The compound should be stored in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate hydrolysis of the methoxymethoxy group. Stability studies on analogs suggest a shelf life of 6–12 months under these conditions .

Toxicology: How is the toxicological profile assessed when direct data is unavailable?

Extrapolation from structurally related compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) is used. EFSA’s group-based evaluation procedure applies read-across data from hydroxy-/alkoxy-benzaldehyde derivatives, focusing on genotoxicity thresholds and metabolic pathways (e.g., cytochrome P450-mediated oxidation). In vitro assays (Ames test, micronucleus) are recommended to fill data gaps .

Material Science: How is this compound utilized in synthesizing fluorinated polymers or specialty materials?

It serves as a monomer in polymer synthesis, where the aldehyde group undergoes condensation reactions with diamines or hydrazines to form Schiff base polymers. These materials exhibit enhanced thermal stability (TGA data showing decomposition >300°C) and optical properties (e.g., fluorescence quenching), making them suitable for sensors or coatings .

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